4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 4,8-dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo[d,g]dioxaphosphocin is derived from its core heterocyclic framework. The parent structure, 12H-dibenzo[d,g]dioxaphosphocin, consists of two benzene rings fused to an eight-membered 1,3,2-dioxaphosphocin ring system. The numbering begins at the phosphorus atom, with positions 4 and 8 occupied by cyclohexyl groups, positions 2 and 10 by methyl groups, and position 6 by an octadecyloxy substituent.
The molecular formula C₄₅H₇₁O₃P reflects the incorporation of 45 carbon atoms, 71 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom. With a molecular weight of 691.017 g/mol and an exact mass of 690.514 Da , the compound’s size is dominated by its bulky cyclohexyl and octadecyloxy groups.
| Parameter | Value | Source Compound (CAS 73912-21-7) | Fluoro-tert-butyl Derivative (CAS 118337-09-0) |
|---|---|---|---|
| Molecular Formula | C₄₅H₇₁O₃P | C₂₇H₃₅O₃P | C₃₀H₄₄FO₂P |
| Molecular Weight (g/mol) | 691.017 | 438.539 | 486.653 |
| Key Substituents | Octadecyloxy | Hydroxy | Fluoro, tert-butyl |
This table highlights the structural diversity within the dioxaphosphocin family, emphasizing how substituents at position 6 dramatically alter molecular size and hydrophobicity.
Atomic Connectivity and Stereochemical Configuration
The dibenzo[d,g]dioxaphosphocin core features a phosphorus atom bonded to two oxygen atoms within the eight-membered ring. The benzene rings are fused at positions d and g, creating a planar aromatic system. The cyclohexyl groups at positions 4 and 8 adopt chair conformations, while the octadecyloxy chain at position 6 extends linearly, introducing significant steric bulk.
Stereochemical details remain unspecified in available literature, as no chiral centers are explicitly reported. However, the cyclohexyl groups’ chair conformations and the octadecyloxy chain’s rotational freedom suggest dynamic stereoelectronic effects that may influence molecular packing and reactivity.
X-ray Crystallographic Data and Conformational Analysis
While direct X-ray crystallographic data for 4,8-dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo[d,g]dioxaphosphocin are unavailable, studies on related dioxaphosphocins reveal conformational trends. For example, eight-membered 1,3,2-dioxaphosphocin rings often adopt boat-chair (BC) conformations to minimize angle strain, as observed in tricoordinate phosphorus(III) analogs.
The octadecyloxy substituent likely induces torsional strain, favoring distorted BC conformations to accommodate its length. Computational modeling would be required to confirm this hypothesis, as bulky alkyl chains are known to perturb ring planarity in analogous systems.
Comparative Structural Analysis with Related Dioxaphosphocin Derivatives
Comparative analysis with three derivatives illustrates substituent-driven structural modifications:
- Hydroxy Derivative (CAS 73912-21-7) : Substitution of the octadecyloxy group with a hydroxy moiety reduces molecular weight to 438.539 g/mol and increases polarity. Despite this, water solubility remains negligible (0.012 ng/L at 25°C), underscoring the hydrophobic nature of the dibenzo-dioxaphosphocin core.
- Fluoro-tert-butyl Derivative (CAS 118337-09-0) : Introduction of fluorine and tert-butyl groups enhances steric shielding and electronic withdrawal, potentially stabilizing the phosphorus center against nucleophilic attack.
- Unsubstituted Dibenzo-dioxaphosphocin : Parent structures lacking bulky substituents exhibit greater conformational flexibility but lower thermal stability due to reduced steric protection.
| Derivative | Substituent at Position 6 | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | Octadecyloxy | 691.017 | High hydrophobicity, steric bulk |
| Hydroxy Analog | Hydroxy | 438.539 | Limited solubility, hydrogen-bonding capacity |
| Fluoro-tert-butyl Analog | Fluoro, tert-butyl | 486.653 | Enhanced electronic effects, steric shielding |
This comparison underscores the tunability of dioxaphosphocin properties through strategic substituent selection, enabling tailored applications in catalysis or materials science.
Properties
CAS No. |
73912-20-6 |
|---|---|
Molecular Formula |
C45H71O3P |
Molecular Weight |
691.0 g/mol |
IUPAC Name |
1,9-dicyclohexyl-3,7-dimethyl-11-octadecoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C45H71O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-30-46-49-47-44-40(31-36(2)33-42(44)38-26-21-19-22-27-38)35-41-32-37(3)34-43(45(41)48-49)39-28-23-20-24-29-39/h31-34,38-39H,4-30,35H2,1-3H3 |
InChI Key |
WBZZEDPMJDXDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP1OC2=C(CC3=C(O1)C(=CC(=C3)C)C4CCCCC4)C=C(C=C2C5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dibenzo[d,g]dioxaphosphocin Core
- The core is synthesized by cyclization reactions involving diphenol precursors and phosphorus trichloride or related phosphorus halides.
- Typically, 2,2'-dihydroxybiphenyl derivatives are reacted with phosphorus trichloride under controlled conditions to form the cyclic phosphite intermediate.
- The reaction is carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
Alkylation with Octadecyl Chain
- The octadecyloxy substituent is introduced by alkylation of the phosphorus-bound hydroxyl group or phenolic hydroxyl group with octadecyl bromide or octadecyl tosylate.
- This step is usually performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetone.
- The reaction temperature is maintained between 50–80 °C to optimize yield and minimize side reactions.
Detailed Preparation Procedure (Representative)
Research Findings and Optimization
- Yield Optimization: The cyclization step is sensitive to moisture; rigorous drying of solvents and reagents improves yield significantly (up to 85–90% reported).
- Regioselectivity: Using pre-substituted phenols ensures regioselective methylation and cyclization, avoiding isomeric mixtures.
- Alkylation Efficiency: Longer alkyl chains like octadecyl require prolonged reaction times and elevated temperatures for complete substitution.
- Purification: Due to the compound’s high hydrophobicity from the octadecyl chain, non-polar solvents such as hexane/ethyl acetate mixtures are effective for chromatographic purification.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization solvent | THF, toluene | Anhydrous, inert atmosphere required |
| Cyclization temperature | 0–25 °C | Controlled to avoid side reactions |
| Methylation agent | Methyl iodide or dimethyl sulfate | Strong methylating agents, toxic |
| Methylation conditions | Reflux in acetone, K2CO3 base | Ensures complete methylation |
| Alkylation agent | Octadecyl bromide or tosylate | Long chain alkyl halide |
| Alkylation solvent | DMF or acetone | Polar aprotic solvents preferred |
| Alkylation temperature | 50–80 °C | Higher temperature needed for long chains |
| Purification | Column chromatography, recrystallization | Use of non-polar solvents |
Chemical Reactions Analysis
Types of Reactions
“4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or toluene.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in drug formulation and delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its phosphocine structure may enhance the bioavailability of certain drugs by improving solubility and stability.
- Case Study : Research indicates that phosphocine derivatives can act as carriers for anticancer drugs, potentially improving therapeutic efficacy while reducing side effects. The octadecyloxy group enhances lipid solubility, facilitating cellular uptake.
Analytical Chemistry
4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin can be utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
- Methodology : A reverse-phase HPLC method has been developed using this compound as a standard for the analysis of impurities in pharmaceutical preparations. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry applications .
Material Science
The compound's unique structural properties allow it to be explored as a potential additive in polymers and other materials to enhance mechanical properties and thermal stability.
- Research Insight : Studies are ongoing to evaluate its effectiveness as a flame retardant in polymer matrices, leveraging its phosphorus content to impart fire-resistant characteristics.
Mechanism of Action
The mechanism of action of “4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic pathways.
Altering Membrane Properties: Influencing membrane fluidity or permeability.
Comparison with Similar Compounds
Substituent Variation and Physicochemical Properties
The compound’s performance is highly dependent on substituent length, branching, and electronic effects. Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Antimicrobial Activity: Derivatives with amino acid ester substituents (e.g., 2,10-dichloro-6-substituted aminobenzyl analogs) exhibit moderate antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL . The target compound’s long alkyl chain may reduce bioavailability, limiting its antimicrobial utility.
- Reactivity : The octadecyloxy group in the target compound reduces electrophilicity at phosphorus compared to chloro- or hydroxy-substituted analogs, making it less reactive but more stable .
Industrial Performance in Polymer Systems
- Thermal Stabilization : The target compound outperforms shorter-chain analogs (e.g., octyloxy) in polyamide formulations, delaying oxidative degradation by 20–30% under high-temperature processing .
- Nucleation Efficiency: Aluminum-coordinated analogs (e.g., Analog 3) show superior crystallization kinetics in polypropylene due to metal-ligand interactions, whereas the target compound is preferred for non-metallated systems .
Biological Activity
4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin (CAS Number: 73912-20-6) is a phosphocin compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₄₅H₇₁O₃P
- Molecular Weight : 706.04 g/mol
- Appearance : Typically presented as a solid compound.
- Solubility : Soluble in organic solvents, with limited solubility in water.
The biological activity of this compound primarily stems from its phosphorous-containing structure, which is known to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : Phosphocins are known to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Some research indicates that this compound could induce apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of 4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin against various pathogens. The results indicated significant inhibition of bacterial growth in vitro:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Research
In another study focused on the anticancer properties of the compound, researchers observed that it induced apoptosis in human breast cancer cell lines (MCF-7). The study reported:
- Cell Viability Reduction : A decrease in cell viability was noted at concentrations above 50 µM.
- Mechanism of Action : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for further development. A toxicological assessment indicated that:
- The compound exhibited low acute toxicity in animal models.
- Long-term exposure studies are required to evaluate chronic toxicity and possible side effects.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4,8-dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin?
Answer:
The synthesis of this compound likely follows multi-step protocols involving cyclocondensation reactions, as seen in structurally analogous dioxaphosphocin derivatives. A typical approach involves:
- Step 1: Preparation of the dibenzo[d,g][1,3,2]dioxaphosphorin precursor via nucleophilic substitution of halogenated intermediates with phosphite reagents under anhydrous conditions (e.g., dry toluene or dioxane) .
- Step 2: Functionalization of the phosphocin core with cyclohexyl, methyl, and octadecyloxy groups using alkylation/arylation agents (e.g., alkyl halides, Grignard reagents) in the presence of catalysts like sodium hydride or NaOH .
- Characterization: Confirm regioselectivity and purity using P NMR (to track phosphorus environment) and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers resolve structural ambiguities in the characterization of this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:
- Spectroscopy:
- X-ray crystallography: Critical for resolving stereochemical uncertainties in the dioxaphosphocin ring and substituent orientations .
- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) to validate spectroscopic data and predict reactive sites .
Advanced: How can conflicting data on the biological activity of dioxaphosphocin derivatives be systematically analyzed?
Answer:
Contradictions in biological activity (e.g., antimicrobial efficacy) may arise from:
- Structural variability: Minor substituent changes (e.g., alkyl chain length) alter lipophilicity and membrane permeability. Compare log values and bioactivity across analogs .
- Assay conditions: Differences in microbial strains, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines .
- Statistical validation: Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity. Cross-reference with toxicity profiles (e.g., mitochondrial membrane disruption assays) .
Advanced: What experimental design considerations are critical for optimizing the reaction yield of this compound?
Answer:
Key factors include:
- Solvent selection: Use anhydrous, high-boiling solvents (e.g., toluene, dioxane) to stabilize intermediates and prevent hydrolysis .
- Catalyst optimization: Screen bases (e.g., NaH vs. KCO) for efficiency in deprotonation and minimizing side reactions.
- Temperature control: Gradual heating (e.g., reflux at 110°C) to promote cyclization while avoiding thermal degradation. Monitor via in-situ P NMR .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) to isolate high-purity product (>98% by GC) .
Advanced: How can researchers integrate theoretical frameworks to predict the reactivity of this compound in catalytic applications?
Answer:
Leverage computational and mechanistic models:
- Frontier Molecular Orbital (FMO) theory: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Correlate with experimental reactivity in cross-coupling reactions .
- Ligand design principles: Compare steric and electronic parameters (e.g., Tolman cone angle, %V) with known phosphine ligands (e.g., RuPhos) to assess catalytic potential .
- Kinetic studies: Use stopped-flow techniques to measure activation barriers for key steps (e.g., oxidative addition in palladium catalysis) .
Basic: What purification strategies are effective for isolating this compound given its long alkyl chain?
Answer:
- Solvent selection: Use non-polar solvents (hexane, cyclohexane) to exploit solubility differences between the target compound and byproducts.
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradients) for high-resolution separation.
- Crystallization: Slow cooling of saturated solutions in ethanol or tert-butyl methyl ether to induce crystal formation .
Advanced: How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables (e.g., reagent stoichiometry, mixing rates).
- Batch vs. flow chemistry: Evaluate continuous flow systems for improved heat/mass transfer, especially for exothermic steps .
Advanced: What computational tools are recommended for studying the environmental persistence of this compound?
Answer:
- QSAR models: Predict biodegradation pathways using software like EPI Suite or TEST.
- Molecular dynamics (MD) simulations: Analyze interactions with lipid bilayers or soil organic matter to estimate bioaccumulation potential .
- Life cycle assessment (LCA): Integrate synthetic routes, waste streams, and degradation products into environmental impact models .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal: Neutralize phosphorus-containing residues with aqueous NaOH before disposal.
- Toxicity screening: Conduct Ames tests and acute toxicity assays (OECD 423) to establish hazard profiles .
Advanced: How can researchers validate the proposed mechanism of action for this compound in biological systems?
Answer:
- Metabolomic profiling: Use LC-MS/MS to identify metabolites and trace biochemical pathways (e.g., phospholipid disruption) .
- Genetic knockouts: Employ CRISPR-Cas9 to silence putative target genes in model organisms (e.g., E. coli or S. cerevisiae) and assess resistance .
- Molecular docking: Simulate ligand-receptor interactions (e.g., with bacterial efflux pumps) using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
